molecular formula C21H25N3O4 B12485104 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine

Cat. No.: B12485104
M. Wt: 383.4 g/mol
InChI Key: ISAHYIZAZKOYAD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

  • Similarities : Both compounds feature a methoxyphenyl group directly attached to the oxadiazole ring.
  • Differences : The absence of an ethylamine side chain in this derivative reduces molecular flexibility, resulting in a smaller dihedral angle between aromatic rings (8.64° vs. 22.7° in the target compound) .

N-[[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl]Ethanamine Hydrochloride

  • Similarities : Shared oxadiazole core and ethylamine functionality.
  • Differences : Replacement of methoxy groups with a 3-methylphenyl substituent increases hydrophobicity (log P = 2.1 vs. 1.4 for the target compound) .

2-(2-Bromo-5-Methoxyphenyl)Ethanamine

  • Similarities : Ethylamine side chain and methoxy substitution.
  • Differences : Bromine atom at position 2 introduces steric hindrance, altering hydrogen-bonding capacity compared to the target compound’s unsubstituted positions .
Parameter Target Compound Derivative Derivative
Molecular Weight 377.4 g/mol 191.2 g/mol 250.7 g/mol
Dihedral Angle (°) 22.7 8.64 18.9
log P 1.4 0.9 2.1
Hydrogen Bonds 4 2 3

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C21H25N3O4/c1-15-23-21(28-24-15)14-27-19-9-6-17(12-20(19)26-3)13-22-11-10-16-4-7-18(25-2)8-5-16/h4-9,12,22H,10-11,13-14H2,1-3H3

InChI Key

ISAHYIZAZKOYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

A widely adopted method involves reacting N-hydroxyacetimidamide (amidoxime) with acetyl chloride in the presence of a base (e.g., pyridine) to form 3-methyl-1,2,4-oxadiazole.

Procedure :

  • Dissolve amidoxime (1.0 eq) in dry dichloromethane.
  • Add acetyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 6–12 hours.
  • Quench with ice water and extract with DCM.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 78–92%.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates cyclization. For example, heating N-hydroxypropionamidine with acetic anhydride at 150°C for 10 minutes under MWI yields 3-methyl-1,2,4-oxadiazole in 89% yield.

Synthesis of 3-Methoxy-4-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methoxy]Benzylamine

Benzyl Ether Formation

The oxadiazole methanol is coupled to 3-methoxy-4-hydroxybenzaldehyde via Mitsunobu reaction or nucleophilic substitution.

Mitsunobu Protocol :

  • Combine 3-methoxy-4-hydroxybenzaldehyde (1.0 eq), 3-methyl-1,2,4-oxadiazole-5-methanol (1.2 eq), and triphenylphosphine (1.5 eq) in THF.
  • Add diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.
  • Stir at room temperature for 24 hours.
  • Isolate the product (3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde ) by filtration.

Yield : 65–75%.

Reductive Amination to Benzylamine

The aldehyde is converted to benzylamine via reductive amination using sodium cyanoborohydride (NaBH3CN).

Procedure :

  • Dissolve the aldehyde (1.0 eq) and ammonium acetate (3.0 eq) in methanol.
  • Add NaBH3CN (1.5 eq) and stir at 25°C for 12 hours.
  • Acidify with HCl (1M) and extract with ethyl acetate.
  • Neutralize with NaOH and purify via recrystallization.

Yield : 80–85%.

Synthesis of 2-(4-Methoxyphenyl)Ethanamine

Reductive Amination of 4-Methoxyphenylacetaldehyde

4-Methoxyphenylacetaldehyde is condensed with ammonium hydroxide followed by reduction:

  • Mix 4-methoxyphenylacetaldehyde (1.0 eq) with NH4OH (2.0 eq) in ethanol.
  • Add NaBH4 (1.2 eq) at 0°C and stir for 6 hours.
  • Acidify with HCl, extract with ether, and neutralize.

Yield : 70–78%.

Final Coupling Reaction

The benzylamine and ethanamine fragments are coupled via reductive alkylation.

Protocol :

  • Dissolve 3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzylamine (1.0 eq) and 2-(4-methoxyphenyl)acetaldehyde (1.1 eq) in methanol.
  • Add NaBH3CN (1.5 eq) and stir at 25°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 60–68%.

Optimization Strategies

Catalytic Enhancements

  • Microwave Irradiation : Reduces reaction time for oxadiazole formation from 12 hours to 10 minutes.
  • Phase-Transfer Catalysts : Improve yields in benzyl ether coupling (e.g., tetrabutylammonium bromide).

Solvent Systems

  • Polar Aprotic Solvents : DMF or DMSO enhance cyclization efficiency.
  • Ester Solvents : Ethyl acetate minimizes side reactions during reductive amination.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound:

Intermediate ¹H NMR (δ, ppm) IR (cm⁻¹)
Oxadiazole methanol 2.45 (s, 3H, CH3), 4.75 (s, 2H, CH2O) 1650 (C=N), 1220 (C-O)
Benzylamine 3.85 (s, 3H, OCH3), 6.90–7.10 (m, 3H, Ar-H) 3350 (N-H), 1605 (C=C)
Final compound 2.80 (t, 2H, CH2NH), 3.75 (s, 6H, 2×OCH3) 1655 (C=N), 1245 (C-O)

Chemical Reactions Analysis

Types of Reactions

({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of ({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituted Phenyl-1,2,4-Oxadiazoles

Compounds containing 1,2,4-oxadiazole rings, such as those synthesized in , demonstrate structural parallels. For example, (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate shares the oxadiazole moiety but replaces the ethanamine chain with a benzoxazine-acetate group. Key differences include:

  • Bioactivity : Benzoxazine derivatives in are associated with anti-inflammatory and antimicrobial activities, whereas the ethanamine group in the target compound may favor CNS or adrenergic receptor targeting .
  • Synthesis : The target compound’s synthesis likely involves coupling of pre-formed oxadiazole and benzyl-ethanamine units, whereas employs condensation of (E)-N'-hydroxy-2-phenylacetimidamide with carboxylic acids under microwave assistance, achieving yields of 65–80% .

2-(4-Methoxyphenyl)ethanamine Derivatives

and describe compounds with the 2-(4-methoxyphenyl)ethanamine backbone:

  • N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (): Retains the ethanamine chain but replaces the oxadiazole-containing benzyl group with a simpler 4-ethylbenzyl substituent. This substitution reduces molecular complexity and may improve solubility (logP ~3.2 vs. ~4.5 for the target compound) .

Heterocyclic-Ethanamine Hybrids

and highlight hybrids combining heterocycles with ethanamine:

  • 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (): Features a triazolopyridazine ring instead of oxadiazole. The triazole ring increases hydrogen-bonding capacity, which may enhance kinase inhibition but also raises toxicity risks (acute oral LD50 < 300 mg/kg) .
  • N-[[4-benzyl-5-(hydroxycarbamoylmethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide (): Incorporates a triazole-thioacetamide group, offering metal-chelating properties absent in the target compound. This could be advantageous in antimicrobial or anticancer applications .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound 1,2,4-Oxadiazole + Ethanamine 3-Methyl-oxadiazole, 4-methoxybenzyl Hypothesized CNS/adrenergic activity
() 1,2,4-Oxadiazole + Benzoxazine Benzoxazine-acetate Anti-inflammatory, antimicrobial
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine Ethanamine 4-Ethylbenzyl Improved solubility (logP ~3.2)
2-(4-Methoxyphenyl)-N-methylethanamine Ethanamine N-Methyl Enhanced BBB penetration

Biological Activity

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine is a compound characterized by its unique structural features, particularly the presence of an oxadiazole moiety which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
IUPAC NameN-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(2-methoxyphenyl)ethanamine
InChI KeyHVGOIPSQPGCGRM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring has been shown to exhibit significant antimicrobial and anticancer properties. It may modulate various cellular pathways by binding to enzymes or receptors involved in cancer progression and microbial resistance .

Biological Activities

  • Anticancer Activity :
    • The oxadiazole derivatives have been reported to possess anticancer effects against various cell lines. For example, compounds similar to this compound have demonstrated cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values indicating significant potency .
  • Antimicrobial Properties :
    • The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity. This highlights the potential for further modifications to enhance efficacy .

Case Study 2: Antimicrobial Activity

Research on related compounds has demonstrated their effectiveness against resistant bacterial strains. A specific derivative was found to inhibit bacterial growth significantly compared to standard antibiotics .

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